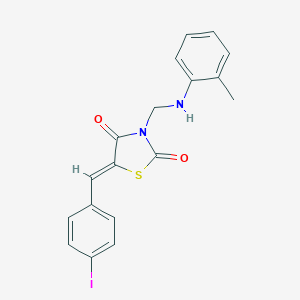![molecular formula C19H16Cl2N4O2 B386686 N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-(3-chlorophenoxy)acetohydrazide CAS No. 357387-32-7](/img/structure/B386686.png)
N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-(3-chlorophenoxy)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-(3-chlorophenoxy)acetohydrazide is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, anticancer, insecticidal, herbicidal, and plant growth regulatory properties .
Preparation Methods
The synthesis of N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-(3-chlorophenoxy)acetohydrazide involves multiple steps. One common method includes the preparation of 5-chloro-3-methyl-1-phenylpyrazole-4-carbaldehyde, which is then reacted with appropriate reagents to form the final compound . The reaction conditions typically involve the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-(3-chlorophenoxy)acetohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace specific functional groups.
Condensation: It can participate in condensation reactions to form more complex structures.
Scientific Research Applications
N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-(3-chlorophenoxy)acetohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other pyrazole derivatives.
Biology: The compound is studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent.
Industry: It is used in the development of insecticides and herbicides.
Mechanism of Action
The mechanism of action of N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-(3-chlorophenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by targeting bacterial enzymes or exert anti-inflammatory effects by modulating inflammatory pathways .
Comparison with Similar Compounds
N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-(3-chlorophenoxy)acetohydrazide can be compared with other pyrazole derivatives such as:
5-chloro-3-methyl-1-phenylpyrazole-4-carbaldehyde: A precursor in the synthesis of the title compound.
N-[(E)-[5-chloro-3-methyl-1-(4-methylphenyl)pyrazol-4-yl]methylideneamino]-3-methoxybenzamide: Another pyrazole derivative with similar biological activities.
These compounds share structural similarities but may differ in their specific biological activities and applications.
Properties
CAS No. |
357387-32-7 |
|---|---|
Molecular Formula |
C19H16Cl2N4O2 |
Molecular Weight |
403.3g/mol |
IUPAC Name |
N-[(E)-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methylideneamino]-2-(3-chlorophenoxy)acetamide |
InChI |
InChI=1S/C19H16Cl2N4O2/c1-13-17(19(21)25(24-13)15-7-3-2-4-8-15)11-22-23-18(26)12-27-16-9-5-6-14(20)10-16/h2-11H,12H2,1H3,(H,23,26)/b22-11+ |
InChI Key |
AZZSBRKDIRMVHH-SSDVNMTOSA-N |
SMILES |
CC1=NN(C(=C1C=NNC(=O)COC2=CC(=CC=C2)Cl)Cl)C3=CC=CC=C3 |
Isomeric SMILES |
CC1=NN(C(=C1/C=N/NC(=O)COC2=CC(=CC=C2)Cl)Cl)C3=CC=CC=C3 |
Canonical SMILES |
CC1=NN(C(=C1C=NNC(=O)COC2=CC(=CC=C2)Cl)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-methoxyphenyl)-N-{2-[2-(3-methoxy-4-propoxybenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B386607.png)
![N-{1-{[2-(3-chlorobenzylidene)hydrazino]carbonyl}-2-[4-(diethylamino)phenyl]vinyl}benzamide](/img/structure/B386608.png)

![N-{1-{[2-(2,4-dichlorobenzylidene)hydrazino]carbonyl}-2-[4-(diethylamino)phenyl]vinyl}benzamide](/img/structure/B386613.png)
![N-(2-[4-(diethylamino)phenyl]-1-{[2-(4-methoxybenzylidene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B386614.png)
![N-{1-{[2-(4-bromobenzylidene)hydrazino]carbonyl}-2-[4-(diethylamino)phenyl]vinyl}benzamide](/img/structure/B386615.png)
![1-{N'-[(E)-[2-(BENZYLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}-N-(5-CHLORO-2-METHYLPHENYL)FORMAMIDE](/img/structure/B386619.png)
![4-({[4-(Methoxycarbonyl)phenyl]imino}methyl)phenyl 4-methylbenzoate](/img/structure/B386623.png)
![N-(2-{2-[4-(benzyloxy)-3-methoxybenzylidene]hydrazino}-2-oxoethyl)-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B386624.png)
![N-{1-[(benzylsulfanyl)methyl]-2-[2-(1-methylethylidene)hydrazino]-2-oxoethyl}-4-nitrobenzamide](/img/structure/B386627.png)

![(3E)-N-(3,4-dichlorophenyl)-3-{2-[(3-methoxyphenyl)carbonyl]hydrazinylidene}butanamide](/img/structure/B386629.png)

